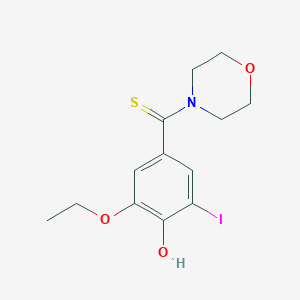

(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione

Description

“(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione” is a sulfur-containing aromatic compound characterized by a phenyl ring substituted with ethoxy (-OCH₂CH₃), hydroxy (-OH), and iodo (-I) groups at positions 3, 4, and 5, respectively. A methanethione (C=S) group bridges this substituted phenyl ring to a morpholine moiety (a six-membered heterocycle containing one oxygen and one nitrogen atom). This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to halogenated aromatics or sulfur-based ligands .

Propriétés

IUPAC Name |

(3-ethoxy-4-hydroxy-5-iodophenyl)-morpholin-4-ylmethanethione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16INO3S/c1-2-18-11-8-9(7-10(14)12(11)16)13(19)15-3-5-17-6-4-15/h7-8,16H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESNUJQDCAICHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=S)N2CCOCC2)I)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the phenyl ring: The phenyl ring is functionalized with ethoxy, hydroxy, and iodine groups through electrophilic aromatic substitution reactions.

Introduction of the morpholine ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and appropriate leaving groups.

Formation of the methanethione moiety: The methanethione group is introduced through thiolation reactions, typically using thiolating agents such as carbon disulfide or thiourea.

Industrial Production Methods

Industrial production of (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione may involve optimized versions of the synthetic routes mentioned above. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of carbonyl-containing derivatives.

Reduction: Formation of deiodinated derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (3-ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. For example, the morpholine ring may interact with protein binding sites, while the iodine atom can participate in halogen bonding interactions.

Comparaison Avec Des Composés Similaires

Key Differences :

- Iodo Substitution: The target’s 5-iodo group distinguishes it from analogues with methoxy/ethoxy or alkyl chains.

- Thione vs. Aldehyde/Pyrrolone : The thione group (C=S) in the target may confer stronger electrophilicity compared to aldehydes or lactams (e.g., pyrrolones), influencing reactivity in nucleophilic additions or metal coordination .

- Morpholine Linkage : Unlike morpholinylpropyl/ethyl chains in analogues, the target’s direct morpholine-thione linkage may alter solubility and pharmacokinetic profiles.

Reactivity and Spectroscopic Comparisons

- NMR Analysis: highlights that chemical shift disparities in specific regions (e.g., aromatic protons or heteroatom environments) can pinpoint structural variations. For the target compound, the 5-iodo substituent would deshield nearby protons (e.g., H-2 and H-6 on the phenyl ring), creating distinct NMR signatures compared to non-iodinated analogues like CAS 384352-26-5 .

- Synthetic Pathways : describes triazole-thioether synthesis via α-halogenated ketones. While the target compound’s thione group could theoretically form via similar thiolation steps, the iodo substituent may necessitate protective-group strategies to prevent elimination or side reactions .

Activité Biologique

Molecular Formula

The molecular formula of (3-Ethoxy-4-hydroxy-5-iodophenyl)(morpholin-4-yl)methanethione is .

Structural Representation

The compound features a phenyl ring substituted with an ethoxy group, a hydroxy group, and an iodine atom, along with a morpholine moiety linked through a methanethione functional group.

Anticancer Properties

Recent studies have indicated that compounds containing iodine and sulfur functionalities exhibit significant anticancer properties. For instance, research on similar thioether compounds has shown that they can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that thioether derivatives significantly inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress and subsequent cell death .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Iodinated phenolic compounds are known for their antibacterial properties.

Research Findings:

A comparative study on iodinated phenolic compounds indicated that they possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .

Anti-inflammatory Effects

The morpholine ring in the compound may contribute to anti-inflammatory effects. Morpholine derivatives have been studied for their ability to inhibit pro-inflammatory cytokines.

Evidence:

In vitro studies have shown that morpholine-containing compounds can reduce the production of TNF-alpha and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.